molecular formula C8H5BrN2 B1268447 6-Bromoquinoxaline CAS No. 50998-17-9

6-Bromoquinoxaline

Numéro de catalogue B1268447
Numéro CAS: 50998-17-9
Poids moléculaire: 209.04 g/mol
Clé InChI: NOYFLUFQGFNMRB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Bromoquinoxaline is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a solid substance with a light yellow to orange color .


Synthesis Analysis

The synthesis of 6-Bromoquinoxaline from Quinoxaline has been reported .


Molecular Structure Analysis

The molecular formula of 6-Bromoquinoxaline is C8H5BrN2 . Its molecular weight is 209.05 g/mol . The InChI Key is NOYFLUFQGFNMRB-UHFFFAOYSA-N .


Chemical Reactions Analysis

While specific chemical reactions involving 6-Bromoquinoxaline are not detailed in the search results, it’s important to note that the compound plays a role in various biochemical assays .


Physical And Chemical Properties Analysis

6-Bromoquinoxaline is a solid at 20 degrees Celsius . It has a melting point range of 54.0 to 58.0 degrees Celsius . The maximum absorption wavelength is 322 nm in water .

Applications De Recherche Scientifique

Pharmacology: Transforming Growth Factor-β Type 1 Receptor Kinase Inhibitors

6-Bromoquinoxaline serves as a core structure in the synthesis of compounds targeting the Transforming Growth Factor-β (TGF-β) Type 1 receptor kinase . These inhibitors are crucial in the study of TGF-β signaling, which plays a significant role in various biological processes including cell growth, inflammation, and cancer. The ability to modulate this pathway is vital for developing therapeutic agents against diseases where TGF-β is implicated.

Material Science: Biological Material Synthesis

In material science, 6-Bromoquinoxaline is used as a biochemical reagent for the synthesis of biological materials or organic compounds for life science research . Its properties make it suitable for creating complex molecules that can have applications ranging from biomaterials to novel organic compounds with specific functions.

Chemical Synthesis: Bromination Reactions

6-Bromoquinoxaline is a product of bromination reactions in chemical synthesis . It is used as an intermediate in the preparation of various quinoxaline derivatives, which are valuable in synthesizing a wide array of chemical entities for further applications in medicinal chemistry and drug development.

Biochemistry: Quinoxaline Derivatives

In biochemistry, 6-Bromoquinoxaline is a precursor for synthesizing bioactive quinoxaline-containing sulfonamides . These derivatives exhibit a broad range of biomedical activities, such as antibacterial, antifungal, and anticancer properties, making them potent candidates for drug discovery and development.

Analytical Chemistry: Reference Standards

6-Bromoquinoxaline is utilized as a reference standard in analytical chemistry due to its well-defined properties, such as melting point and absorption wavelength . It aids in the calibration of instruments and ensures the accuracy of analytical methods used in various scientific studies.

Industrial Applications: Reagent in Synthesis

Industrially, 6-Bromoquinoxaline is employed as a reagent in the synthesis of more complex chemical structures . Its role in the industrial synthesis of pharmaceuticals and other chemical products is pivotal due to its reactivity and the ability to form diverse chemical bonds.

Safety And Hazards

6-Bromoquinoxaline may cause serious eye irritation, respiratory irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray. If it comes in contact with the skin, wash with plenty of soap and water. Wear protective gloves, protective clothing, eye protection, and face protection .

Orientations Futures

6-Bromoquinoxaline is a valuable compound for life science related research . Its future directions are likely to be influenced by advancements in this field.

Propriétés

IUPAC Name

6-bromoquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2/c9-6-1-2-7-8(5-6)11-4-3-10-7/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOYFLUFQGFNMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN=C2C=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346282
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromoquinoxaline

CAS RN

50998-17-9
Record name 6-Bromoquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Bromoquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 4-bromobenzene-1,2-diamine (4.0 g, 21 mmol) in 60 mL of EtOH was added 40% glyoxal aldehyde (4.1 ml, 32 mmol) solution in water. The resulting mixture was refluxed for 10 hours. The mixture was concentrated in vacuo and the residue was diluted in 100 mL of EtOAc. The organic solution was washed with 40 mL of satd. NaHCO3 and 40 mL of brine, dried over Na2SO4 and concentrated in vacuo. The residue was purified by a silca gel column chromatography (5% EtOAc/hex to EtOAC) to give light yellow solid 6-bromoquinoxaline. MS (ESI, pos. ion) m/z: 208.9 (M+1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.1 mL
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

In a round bottom flask under nitrogen was combined 4-Bromo-benzene-1,2-diamine (2.01 g, 10.7 mMol), methanol (50 mL), and glyoxal (40% by wt. 3.1 mL, 26.9 mMol) and the resulting solution stirred overnight. Upon arrival the reaction was concentrated to dryness on a rotary evaporator and purified by flash column chromatography on silica gel using 5-10% ethyl acetate in dichloromethane as eluant to yield 1.14 g (50% yield) of 6-Bromo-quinoxaline as a yellow-orange solid. 1H NMR (DMSO-d6): δ=9.00 (d, 2H, J=2.8 Hz), 8.36 (d, 1H, J=2.2 Hz), 8.07 (d, 1H, J=9.0 Hz), 8.02 (dd, 1H, J=8.8, 2.1 Hz). CHN for C8H5BrN2: calc. C, 45.97; H, 2.41; N, 13.4. found C, 45.99; H 2.09; N 13.09. LC/MS (Method A), rt=1.10 mins., purity=99%, calculated mass=208, [M+H]+=209/21. HPLC (Method C): rt=7.4 mins., purity=98.52% @ 210-370 nm and 98.8% @ 322 nm.
Quantity
2.01 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromoquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Bromoquinoxaline
Reactant of Route 3
Reactant of Route 3
6-Bromoquinoxaline
Reactant of Route 4
Reactant of Route 4
6-Bromoquinoxaline
Reactant of Route 5
6-Bromoquinoxaline
Reactant of Route 6
Reactant of Route 6
6-Bromoquinoxaline

Q & A

Q1: How does 6-bromoquinoxaline affect echinomycin production in Streptomyces echinatus?

A1: Research indicates that 6-bromoquinoxaline acts as an analog of quinoxaline-2-carboxylic acid, a crucial precursor in echinomycin biosynthesis. When added to Streptomyces echinatus protoplast suspensions alongside radiolabeled tryptophan, 6-bromoquinoxaline significantly reduced the incorporation of the radiolabel into echinomycin []. This suggests that 6-bromoquinoxaline might compete with the natural precursor, ultimately hindering the formation of echinomycin.

Q2: Does 6-bromoquinoxaline lead to the production of any alternative metabolites in Streptomyces echinatus?

A2: While the provided abstracts don't explicitly mention the formation of specific metabolites from 6-bromoquinoxaline, they highlight that similar analogs of quinoxaline-2-carboxylic acid can lead to the biosynthesis of "bis-substituted metabolites" not observed in unsupplemented cultures []. It's plausible that 6-bromoquinoxaline could also contribute to forming such alternative compounds, but further research is needed to confirm this.

Q3: Is the observed ultraviolet absorption spectrum of 6-bromoquinoxaline relevant to its biological activity?

A3: The study on the ultraviolet absorption spectrum of 6-bromoquinoxaline [] focuses on characterizing its electronic transitions (n→π*) and how they are influenced by solvent polarity. While this information is crucial for understanding the molecule's photophysical properties, it doesn't directly explain its impact on echinomycin biosynthesis. Further research correlating spectral properties with biological activity would be needed to establish such a link.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.